molecular formula C22H24ClN3O B3411400 1-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912896-50-5

1-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B3411400
CAS No.: 912896-50-5
M. Wt: 381.9 g/mol
InChI Key: QCWJSZNCKBYOFP-UHFFFAOYSA-N
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Description

1-Butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic compound featuring:

  • A benzimidazole (1,3-benzodiazole) core, which is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding and π-π stacking capabilities.
  • A pyrrolidin-2-one ring, a lactam structure that enhances solubility and bioavailability.
  • A 4-chlorophenylmethyl substituent on the benzimidazole nitrogen, contributing hydrophobic and electron-withdrawing effects.
  • A butyl chain attached to the pyrrolidinone nitrogen, influencing lipophilicity and membrane permeability.

Properties

IUPAC Name

1-butyl-4-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-2-3-12-25-15-17(13-21(25)27)22-24-19-6-4-5-7-20(19)26(22)14-16-8-10-18(23)11-9-16/h4-11,17H,2-3,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWJSZNCKBYOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Pyrrolidinone Ring: This involves the cyclization of an appropriate amine with a carbonyl compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-Butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can interact with active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can participate in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Compounds with Benzimidazole-Pyrrolidinone Core

The following analogs share the benzimidazole-pyrrolidinone backbone but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Substituents on Benzimidazole Molecular Weight Key Features/Activity Reference
Target Compound 4-Chlorophenylmethyl 425.9 (C25H29ClN3O2)* High lipophilicity (Cl group); potential CNS activity due to benzimidazole core
1-Butyl-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one 2,6-Dimethylphenoxyethyl 442.0 (C25H32ClN3O2) Increased steric bulk; hydrochloride salt enhances solubility
1-Butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one 3-(2-Methylphenoxy)propyl 425.5 (C25H31N3O2) Extended alkyl chain may improve membrane permeability
1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 2-Methoxyphenoxyethyl 465.9 (C25H26ClN3O3) Methoxy group introduces electron-donating effects; potential for altered metabolism

*Calculated based on molecular formula.

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in the target compound) enhance binding to hydrophobic pockets in enzymes, as seen in acetylcholinesterase (AChE) inhibitors .
  • Hydrophilic substituents (e.g., methoxy in ) may reduce blood-brain barrier penetration but improve aqueous solubility.
  • Steric effects from bulky groups (e.g., 2,6-dimethylphenoxy in ) can hinder target engagement but reduce off-target interactions.

Compounds with Alternative Heterocyclic Cores

Several analogs replace benzimidazole with other heterocycles, altering bioactivity:

Compound Name Core Structure Molecular Weight Activity/Notes Reference
2-(4-Chlorophenyl)-3-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 428.9 (C22H17ClN6) Moderate AChE inhibition (IC50 = 155–852 nM); triazole enhances metal-binding capacity
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-6-(4-chlorophenyl)imidazo-[2,1-b]thiazole Imidazo[2,1-b]thiazole 407.9 (C19H14ClN5S) High synthetic yield (87%); thiazole core may confer antimicrobial activity

Key Observations :

  • Imidazo[1,2-a]pyridine derivatives (e.g., ) show weaker AChE inhibition than benzimidazole analogs, suggesting the benzimidazole core is critical for enzyme interaction .
  • Triazole-containing hybrids (e.g., ) exhibit mixed inhibition mechanisms but require electronegative substituents (Cl, F) for optimal activity.

Computational Insights

  • Noncovalent Interactions: The 4-chlorophenyl group in the target compound likely participates in halogen bonding and van der Waals interactions, as predicted by electron density analysis (e.g., Multiwfn ).
  • Molecular Dynamics: Benzimidazole derivatives exhibit stable binding in enzyme pockets due to π-π stacking with tryptophan residues, a feature less pronounced in triazole analogs .

Biological Activity

The compound 1-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C19H23ClN2O\text{C}_{19}\text{H}_{23}\text{Cl}\text{N}_2\text{O}

Key Features

  • Molecular Weight : 334.85 g/mol
  • Melting Point : Data not available in the provided sources.
  • Solubility : Solubility studies are required to determine its behavior in various solvents.

Antimicrobial Activity

Recent studies have indicated that compounds related to the benzodiazole moiety exhibit significant antimicrobial properties. For instance, a series of synthesized compounds with similar structures demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)IC50 (µM)
Compound ASalmonella typhi155.0
Compound BBacillus subtilis127.5
Compound CEscherichia coli1010.0

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the piperidine and benzodiazole moieties contribute to its inhibitory effects on acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase2.14
Compound BUrease1.13

Case Studies

In a recent study, researchers synthesized several derivatives of benzodiazole and evaluated their biological activities. Among these, one derivative exhibited potent inhibition of urease with an IC50 value significantly lower than standard inhibitors . This suggests that modifications to the benzodiazole structure can enhance biological efficacy.

The biological activity of 1-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one may be attributed to its ability to interact with specific biomolecules:

  • Binding Affinity : Molecular docking studies indicate that the compound can effectively bind to target enzymes, disrupting their function.
  • Intramolecular Interactions : The presence of halogens (like chlorine) can enhance binding interactions through halogen bonding, potentially increasing the compound's potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Reactant of Route 2
1-butyl-4-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

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